N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Attachment of the Fluorophenoxy Acetamide Moiety: The final step involves the reaction of the benzofuran derivative with 2-fluorophenoxyacetic acid or its derivatives under appropriate conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Signaling Pathways: The compound may inhibit key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Induction of Cellular Responses: It may induce cellular responses such as oxidative stress, DNA damage, or changes in gene expression.
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol: This compound has a similar benzofuran core but differs in its functional groups and biological activities.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also contain a benzofuran ring but have different substituents and exhibit distinct biological properties.
N-{[1-(1-Benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: This compound has a more complex structure and different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13(10-15-11-14-6-2-4-8-17(14)24-15)21-19(22)12-23-18-9-5-3-7-16(18)20/h2-9,11,13H,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXAXAJQQNBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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